Product packaging for 2-(4-Fluorophenyl)-1-methoxyindolizine(Cat. No.:CAS No. 88274-04-8)

2-(4-Fluorophenyl)-1-methoxyindolizine

Cat. No.: B11867999
CAS No.: 88274-04-8
M. Wt: 241.26 g/mol
InChI Key: KBTOPYXORZMMTA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-methoxyindolizine is a synthetic indolizine derivative intended for research use in chemical biology and anticancer investigations. Indolizines are fused bicyclic nitrogen heterocycles recognized for their planar structure and extended conjugation, which enable interactions with biological targets . Recent studies highlight functionalized indolizines as promising scaffolds in medicinal chemistry, with demonstrated potential to inhibit the growth of various human tumor cell lines, including those from lung, brain, and renal cancers . The core indolizine structure is known to interact with biological targets through mechanisms such as the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . The specific 4-fluorophenyl and methoxy substituents on this compound are designed to optimize its physicochemical properties and binding affinity. Fluorine incorporation can enhance metabolic stability and membrane permeability, while the methoxy group can serve as a hydrogen bond acceptor. Research on analogous compounds shows that such substitutions are crucial for achieving potent biological activity and favorable binding interactions with key residues in the tubulin colchicine-binding site, such as βASN-258 and βALA-317 . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for the latest advancements in indolizine-based drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO B11867999 2-(4-Fluorophenyl)-1-methoxyindolizine CAS No. 88274-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88274-04-8

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methoxyindolizine

InChI

InChI=1S/C15H12FNO/c1-18-15-13(11-5-7-12(16)8-6-11)10-17-9-3-2-4-14(15)17/h2-10H,1H3

InChI Key

KBTOPYXORZMMTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Fluorophenyl 1 Methoxyindolizine and Analogous Indolizine Derivatives

Strategies for Indolizine (B1195054) Core Construction

The formation of the indolizine ring system is a well-explored area of heterocyclic chemistry. Key methodologies include cycloaddition reactions, intramolecular cyclizations, and one-pot multi-component sequences, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

One of the most convergent and widely employed methods for synthesizing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. chim.it This approach typically involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne, which serves as the dipolarophile. chim.itacs.org The pyridinium ylide is usually generated in situ from a corresponding pyridinium salt by treatment with a base. acs.org The reaction proceeds through a [3+2] cycloaddition to form a dihydropyrrolopyridine intermediate, which then undergoes aromatization, often via oxidation or elimination, to yield the stable indolizine ring system. acs.org

The versatility of this method allows for the synthesis of a wide array of functionalized indolizines, as the substituents on both the pyridinium salt and the dipolarophile can be varied extensively. researchgate.net For instance, the reaction of N-phenacylpyridinium bromides with ethyl propiolate is a common route to 1-carbethoxy-3-benzoylindolizines. researchgate.net Ionic liquids have also been explored as recyclable media that can promote these cycloadditions through noncovalent interactions. acs.org

Dipolarophile Pyridinium Ylide Precursor Key Conditions Product Type Reference
Electron-deficient AlkenesN-(Carboxymethyl)pyridinium halidesMnO₂, heat3-unsubstituted indolizines organic-chemistry.org
Maleic AnhydridePyridines, α-acylmethyl bromidesOne-pot, cascade reaction1-Bromoindolizines acs.org
Alkynes (e.g., DMAD)Pyridinium saltsBase (e.g., Cs₂CO₃), 50 °C1,2-Disubstituted indolizines acs.org
Zwitterionic KeteniminesPyridinium saltsK₂CO₃, mild conditionsSulfonamido-indolizines acs.org

This table provides an interactive overview of various 1,3-dipolar cycloaddition strategies for indolizine synthesis.

Intramolecular cyclization of suitably functionalized pyridine (B92270) derivatives provides another major pathway to the indolizine core. chemicalbook.com These methods involve forming one of the rings of the bicyclic system by creating a new bond between atoms already present in a single starting molecule. A variety of cyclization types have been developed, often relying on transition-metal catalysis.

Palladium-catalyzed reactions are particularly prominent, enabling the cyclization of substrates like 2-alkynylanilines to form indole (B1671886) rings, a strategy that can be adapted for indolizine synthesis. mdpi.comencyclopedia.pub For example, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates offers an efficient route to C-1 oxygenated indolizines, which is highly relevant for the synthesis of the title compound. organic-chemistry.org Other metal-free approaches include the acid-catalyzed intramolecular amination of allylic alcohols to furnish multisubstituted indolizines in high yields. organic-chemistry.org

Reaction Type Starting Material Catalyst/Reagent Key Feature Reference
Cycloisomerization2-Pyridyl-substituted propargylic acetatesCopper catalystAccess to C-1 oxygenated indolizines organic-chemistry.org
Annulation2-(Pyridine-2-yl) acetonitrile derivatives, propargyl carbonatesPalladium catalystRegioselectivity dependent on phosphine ligand organic-chemistry.org
Intramolecular AminationAllylic alcohols with a pyridine moietyp-Toluenesulfonic acid or HClMetal-free access to indolizines organic-chemistry.org
CycloisomerizationAlkynyl iminesCopper catalystGeneral synthesis of fused heteroaromatics organic-chemistry.org

This table summarizes selected intramolecular cyclization strategies for constructing the indolizine core.

To enhance synthetic efficiency and atom economy, numerous one-pot and domino (or cascade) reactions have been developed for indolizine synthesis. researchgate.net These procedures combine multiple reaction steps in a single flask without isolating intermediates, often leading to complex molecular structures from simple starting materials in a single operation. acs.orgynu.edu.cn

A notable example is the transition-metal-free, one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org This sequence involves the formation of a pyridinium salt, in situ generation of the corresponding ylide, a 1,3-dipolar cycloaddition, and subsequent oxidative dehydrogenation using an oxidant like TEMPO. organic-chemistry.org Another strategy involves a domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. researchgate.net These multi-component reactions are highly valued for their ability to rapidly build molecular complexity. ynu.edu.cnrsc.org

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and fundamental method for preparing indolizines. chim.itrsc.org The reaction typically involves the base-catalyzed intramolecular cyclization of a quaternary salt of a pyridine derivative bearing a methylene group alpha to the nitrogen and a carbonyl group in the side chain, such as an N-(2-oxoalkyl)pyridinium salt. acs.org The reaction proceeds via an aldol-type condensation followed by dehydration to form the five-membered ring.

Modern studies have revisited the mechanism and expanded the scope of this reaction. nih.gov For instance, the synthesis of indolizinones has been achieved through the solvolysis of specific tetrahydroquinolizinium ylides, which are considered precursors in the Tschitschibabin reaction. acs.org Mechanistic investigations suggest the involvement of a ketene intermediate in these transformations. acs.orgnih.gov The Tschitschibabin reaction remains a powerful tool, particularly for synthesizing indolizines with specific substitution patterns derived from readily available pyridinium salts. d-nb.info

Directed Functionalization for Fluorophenyl and Methoxy (B1213986) Moieties

To synthesize the specific target compound, 2-(4-Fluorophenyl)-1-methoxyindolizine, the general strategies for core construction must be adapted to incorporate the 4-fluorophenyl group at the C-2 position and the methoxy group at the C-1 position. This is typically achieved by using appropriately substituted precursors.

The synthesis of precursor pyridinium salts is the critical first step for many indolizine syntheses, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. These salts serve to activate the pyridine ring and provide the necessary side chain for cyclization. The substituents on the final indolizine are determined by the substituents on the initial pyridine and the alkylating agent.

For example, the synthesis of 1-(2-(4-Fluorophenyl)-2-oxoethyl)-4-methoxypyridin-1-ium Bromide is achieved through a standard quaternization reaction. This involves the SN2 reaction between 4-methoxypyridine and an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethan-1-one. The nitrogen atom of the 4-methoxypyridine acts as a nucleophile, displacing the bromide from the α-carbon of the ketone.

This specific precursor salt contains the structural elements for two key moieties found in analogous indolizine derivatives. The 4-fluorophenyl group is introduced via the bromoketone, and the methoxy group is pre-installed on the pyridine ring. A subsequent Tschitschibabin-type cyclization of this salt would yield an indolizine with the 4-fluorophenyl group at the C-2 position and the methoxy group at the C-7 position.

To achieve the C-1 methoxy substitution required for the title compound, this compound, a different strategy is necessary. As mentioned previously, a copper-catalyzed cycloisomerization of a 2-pyridyl-substituted propargylic acetate is a viable route to C-1 oxygenated indolizines. organic-chemistry.org Alternatively, a 1,3-dipolar cycloaddition using the ylide derived from 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridinium bromide could be reacted with a dipolarophile that introduces a methoxy group or a precursor group at the C-1 position of the resulting indolizine.

Introduction of the 4-Fluorophenyl Substituent via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, providing a premier strategy for the introduction of aryl substituents onto heterocyclic systems like indolizine. The Suzuki-Miyaura coupling is a particularly prominent method for this transformation, typically involving the reaction of a halo-indolizine with an organoboron reagent.

To synthesize the 2-(4-Fluorophenyl)indolizine core, a common approach involves the palladium-catalyzed Suzuki coupling of a 2-haloindolizine (e.g., 2-bromoindolizine) with (4-fluorophenyl)boronic acid. This reaction is known for its high tolerance of various functional groups and its generally high yields. The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition to the 2-haloindolizine. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 2-arylindolizine product and regenerate the palladium(0) catalyst.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling for 2-Arylindolizine Synthesis

Component Example Reagents/Conditions Role
Indolizine Substrate 2-Bromoindolizine Electrophilic partner
Boron Reagent (4-Fluorophenyl)boronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, NaOt-Bu Activates the boronic acid
Solvent Dioxane, Toluene, DMF Reaction medium
Temperature 80-120 °C Provides activation energy

Alternative cross-coupling methods, such as Stille coupling (using organotin reagents) or Heck coupling, can also be employed, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents. youtube.comacs.orgresearchgate.netclaremont.edu

Regioselective Introduction of the 1-Methoxy Group

Achieving regioselective substitution at the C-1 position of the indolizine nucleus can be challenging. Direct functionalization of a pre-formed 2-arylindolizine at C-1 is often difficult and may lack selectivity. A more effective and modern strategy is to incorporate the desired functionality during the construction of the indolizine ring itself.

A highly efficient method for synthesizing C-1 oxygenated indolizines is the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates or alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov In this approach, a suitably substituted 2-pyridyl propargylic alcohol serves as the precursor. The copper catalyst facilitates an intramolecular cyclization to form the five-membered pyrrole (B145914) ring fused to the pyridine core. This reaction proceeds under mild conditions and offers excellent regioselectivity, directly yielding a 1-hydroxyindolizine derivative. organic-chemistry.org

Once the 1-hydroxy-2-(4-fluorophenyl)indolizine intermediate is formed, the methoxy group can be readily introduced via a standard Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a mild base (e.g., sodium hydride) followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Table 2: Two-Step Sequence for Regioselective 1-Methoxy Group Introduction

Step Reaction Type Key Reagents Intermediate/Product
1 Copper-Catalyzed Cycloisomerization 2-Pyridyl propargylic alcohol, CuI, Et₃N 1-Hydroxyindolizine
2 Williamson Ether Synthesis NaH, CH₃I (or (CH₃)₂SO₄) 1-Methoxyindolizine

This two-step sequence provides a reliable and regioselective route to the target 1-methoxy-substituted indolizine that avoids the potential pitfalls of direct C-H functionalization.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies for heterocyclic compounds, including indolizines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalytic and Microwave-Assisted Syntheses

Biocatalytic Synthesis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature. A notable green approach to the indolizine core involves biocatalysis by lipases. For instance, lipases A and B from Candida antarctica (CALA and CALB) have been successfully employed to catalyze the one-pot, three-component synthesis of indolizine derivatives. researchgate.net This reaction proceeds in aqueous media under mild temperatures, representing a significant improvement over classical methods that often require harsh conditions and hazardous organic solvents. researchgate.netnih.govdatapdf.com The use of enzymes can also lead to high regioselectivity in the formation of the indolizine ring. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comnih.govnih.gov For indolizine synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. acs.orgresearchgate.net A well-documented example is the microwave-mediated one-pot, three-component reaction of a pyridine, an acyl bromide, and an acetylene derivative. acs.orgresearchgate.net This method, often performed under solvent-free conditions or using a solid support like basic alumina, provides rapid and efficient access to a wide variety of substituted indolizines, aligning with green chemistry goals by reducing energy consumption and solvent waste. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Indolizine Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours to days Minutes
Energy Input Indirect, slow heating Direct, rapid heating of polar molecules
Yields Often moderate Often improved
Solvent Use Typically requires high-boiling organic solvents Can often be performed solvent-free or in green solvents

Metal-Free and Atom-Economical Transformations

Metal-Free Syntheses: While transition metals are excellent catalysts, concerns about their cost, toxicity, and potential contamination of pharmaceutical products have driven the development of metal-free synthetic routes. Several metal-free strategies for synthesizing indolizines have been reported. One such approach is a domino Michael/SN2/aromatization reaction between 2-pyridylacetates and bromonitroolefins, which proceeds without a metal catalyst to afford functionalized indolizines in good to excellent yields. acs.org Another strategy involves iodine-mediated domino cyclizations or the use of organic oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to facilitate the oxidative steps in indolizine formation, thereby avoiding the need for metal-based oxidants. researchgate.netresearchgate.netnih.govacs.org

Atom-Economical Transformations: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are inherently less wasteful. The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an alkyne or alkene is a classic and highly atom-economical route to the indolizine skeleton. Furthermore, copper-catalyzed oxidative coupling-annulations of 2-alkylazaarenes with terminal alkenes provide a simple and efficient synthesis of indolizines where most atoms from the reactants are utilized. organic-chemistry.orgresearchgate.net These methods are preferable to multi-step syntheses that involve protecting groups or generate stoichiometric byproducts, thus minimizing chemical waste.

Structure Activity Relationship Sar Investigations of Indolizine Derivatives with Fluorophenyl and Methoxy Substituents

Positional and Substituent Effects on Biological Interactions

The biological profile of indolizine-based compounds is exquisitely sensitive to the nature and placement of various functional groups on both the core heterocyclic system and its substituents. Key modifications, such as the introduction of a fluorine atom on the phenyl ring and a methoxy (B1213986) group on the indolizine (B1195054) core, play a pivotal role in modulating the molecule's pharmacological properties.

Impact of the Fluorine Atom in the Phenyl Moiety

The introduction of a fluorine atom to the phenyl ring of 2-phenylindolizine (B189232) derivatives can significantly alter their biological activity. The position of the fluorine atom—ortho, meta, or para—is a critical determinant of this influence.

Research on indolizine lactones as potential anticancer agents has provided some insights into the effect of fluorine substitution. In a study evaluating the antiproliferative activity of these compounds against MDA-MB-231 triple-negative breast cancer cells, the presence of a fluorine atom at the para-position of the phenyl ring was found to have a negative impact on cytotoxicity. The unsubstituted phenyl analogue exhibited a half-maximal inhibitory concentration (IC50) of 67.86 ± 6.61 μM, whereas the 4-fluoro-substituted counterpart was less potent with an IC50 of 79.51 ± 21.84 μM. nih.gov This suggests that for this particular scaffold and biological target, the electron-withdrawing nature of the para-fluorine may not be favorable for activity.

The table below illustrates the comparative antiproliferative activity of an indolizine lactone and its para-fluorinated analog.

CompoundRIC50 (μM) against MDA-MB-231
Indolizine Lactone AnalogH67.86 ± 6.61
Indolizine Lactone Analog4-F79.51 ± 21.84

Data sourced from a study on indolizine lactones as anticancer agents. nih.gov

Influence of the Methoxy Group on the Indolizine Core

The presence and position of a methoxy group on the indolizine core can profoundly influence the biological activity of these compounds. Studies on pyrido[2,3-b]indolizine derivatives as anticancer agents have highlighted the significance of methoxy and hydroxyl substituents on an appended phenyl ring. iiarjournals.orgnih.gov Although this pertains to a substituent on a phenyl ring attached to the indolizine core, it underscores the general importance of such oxygenated functionalities in mediating biological interactions.

In one study, a methoxylated analogue of an indolizine lactone was identified as an initial hit against MDA-MB-231 cancer cells, indicating the positive contribution of the methoxy group to the compound's cytotoxic activity. nih.gov The electron-donating nature and the potential for hydrogen bond formation by the oxygen atom of the methoxy group can facilitate crucial interactions with biological targets. The facile replacement of such substituents allows for a detailed exploration of their impact on bioactivity and other desirable properties like solubility. derpharmachemica.com

Contribution of Indolizine Core Modifications to Activity

Modifications to the indolizine core itself, beyond the primary substituents, offer another avenue for modulating biological activity. The inherent versatility of the indolizine scaffold allows for the introduction of various functional groups at different positions, leading to a diverse array of biological effects. derpharmachemica.com

For instance, substitutions in the five-membered ring of the indolizine core with acyl, carboxyl, and Mannich bases have been shown to impart hypoglycemic, antimicrobial, and anti-inflammatory activities. derpharmachemica.com Conversely, modifications to the six-membered ring have been associated with aromatase and phosphatase inhibitory activities. derpharmachemica.com

Furthermore, the fusion of the indolizine core with other heterocyclic moieties has been shown to be effective against various cancer cell lines. derpharmachemica.com These findings underscore the importance of the indolizine nucleus as a privileged scaffold in drug discovery, where systematic modifications can lead to compounds with tailored biological profiles. The introduction of electron-withdrawing substituents on the indolizine ring has also been reported to enhance antioxidant activity. derpharmachemica.com

Conformational Analysis and Stereochemical Impact on Biological Potency

While specific conformational analysis studies on 2-(4-Fluorophenyl)-1-methoxyindolizine are not extensively documented in the available literature, insights can be drawn from related structures. For instance, the chirality of indolizine lactones has been shown to play a crucial role in determining their biological effectiveness. nih.gov This highlights that stereoisomers of a compound can exhibit vastly different biological activities.

Computational methods, such as molecular docking, are valuable tools for predicting the binding modes of indolizine derivatives to their biological targets. These studies can help in understanding how the conformation of the molecule influences its fit within the active site of a protein and can guide the design of more potent analogs.

Rational Design Principles for Optimizing Indolizine-Based Biologically Active Compounds

The development of potent and selective indolizine-based therapeutic agents relies on the application of rational design principles. This approach involves a systematic process of modifying a lead compound to enhance its desired biological activity while minimizing off-target effects and improving its pharmacokinetic profile.

One key principle is the use of bioisosteric replacements, where a functional group is substituted with another group that has similar physical or chemical properties. For instance, the methoxy group in the lead compound could be replaced with other small alkoxy groups or bioisosteric equivalents to probe the steric and electronic requirements of the target's binding pocket.

Computational modeling plays a significant role in the rational design process. By understanding the electronic properties of the indolizine scaffold and its substituents, researchers can predict how modifications will affect the molecule's interaction with its target. For example, quantum mechanical calculations can be used to determine the optimal positions for substituents to fine-tune the electronic and photophysical properties of the molecule, as has been demonstrated in the design of fluorescent indolizine-based scaffolds. nih.govacs.org

Furthermore, a thorough understanding of the SAR, as outlined in the preceding sections, is fundamental to rational drug design. By identifying the key structural features responsible for biological activity, medicinal chemists can focus their synthetic efforts on modifications that are most likely to lead to improved potency and selectivity. This iterative process of design, synthesis, and biological evaluation is central to the discovery of novel indolizine-based drugs.

Advanced Spectroscopic and Structural Characterization of 2 4 Fluorophenyl 1 Methoxyindolizine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of indolizine (B1195054) derivatives. Through ¹H and ¹³C NMR, the precise electronic environment of each nucleus is mapped, providing insights into connectivity and stereochemistry. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Fluorophenyl)-1-methoxyindolizine is expected to exhibit distinct signals corresponding to the protons of the indolizine core, the 4-fluorophenyl ring, and the methoxy (B1213986) group. The protons on the indolizine ring typically appear in the aromatic region (δ 6.5-8.5 ppm). The H-5 proton is often the most deshielded due to its proximity to the bridgehead nitrogen. The coupling patterns between adjacent protons (H-5, H-6, H-7, H-8) are crucial for confirming their positions. The protons of the 4-fluorophenyl group will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the fluorine atom further splitting these signals. The methoxy group at the C-1 position is expected to present as a sharp singlet at approximately δ 3.8-4.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the indolizine skeleton resonate over a broad range, with the bridgehead carbons (C-8a) appearing at lower field. The C-1 carbon, bearing the electron-donating methoxy group, would be shifted upfield compared to an unsubstituted indolizine. Conversely, the C-2 carbon, attached to the fluorophenyl ring, will be deshielded. The carbon of the methoxy group typically appears around δ 55-60 ppm. nih.gov The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~145.0
2-~120.0
3~6.8~105.0
5~8.2~125.0
6~7.0~115.0
7~7.2~120.0
8~7.5~118.0
8a-~135.0
OCH₃~3.9 (s)~58.0
1'-~130.0 (d)
2'/6'~7.8 (dd)~130.0 (d)
3'/5'~7.2 (t)~116.0 (d)
4'-~163.0 (d)

Note: Data are predictive and based on values for analogous structures. mdpi.comnih.govlookchem.com 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques coupled with Liquid Chromatography (LC-MS) for the analysis of such heterocyclic systems.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically observed as the protonated molecule [M+H]⁺ in positive ion mode. This allows for the unambiguous determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms.

Fragmentation Analysis: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural clues. For this compound, characteristic fragmentation pathways would likely include:

Loss of the methoxy group: A neutral loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), or the loss of formaldehyde (B43269) (CH₂O).

Cleavage of the indolizine ring: The bicyclic indolizine core can undergo ring-opening and subsequent fragmentation, often involving the loss of pyridine (B92270) or pyrrole-related fragments. scirp.org

Fragmentation of the substituent: The bond between the indolizine C-2 carbon and the fluorophenyl ring can cleave. The presence of a fragment ion corresponding to the fluorophenyl cation is a strong indicator of this substituent.

The fragmentation of nitrogen-containing heterocyclic compounds is often directed by the nitrogen atom, which stabilizes the resulting positive charge. libretexts.orgnih.gov

Table 2: Expected Key Mass Spectrometric Fragments for this compound
m/z Value (Predicted)IdentityFragmentation Pathway
242.10[M+H]⁺Protonated molecular ion
227.08[M+H - CH₃]⁺Loss of a methyl radical from the methoxy group
212.08[M+H - CH₂O]⁺Loss of formaldehyde from the methoxy group
117.09[C₈H₇N]⁺Fragment corresponding to the indolizine core
95.04[C₆H₄F]⁺Fluorophenyl cation

Note: m/z values are calculated for the most abundant isotopes and are predictive.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound analogues, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the indolizine and fluorophenyl rings.

C-O-C Stretching: The ether linkage of the methoxy group will produce a strong, characteristic band, typically in the 1250-1050 cm⁻¹ region.

C-F Stretching: A strong absorption band in the region of 1250-1100 cm⁻¹ is indicative of the carbon-fluorine bond.

Out-of-Plane (OOP) C-H Bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the indolizine core, coupled with the 4-fluorophenyl substituent, gives rise to characteristic absorption bands. Typically, indolizine derivatives exhibit multiple absorption maxima in the UV-Vis spectrum, corresponding to π→π* transitions. lew.roresearchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the ring system. researchgate.net Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can offer further insights into the nature of the electronic transitions. lew.ro

Table 3: Characteristic IR and UV-Vis Data for Indolizine Analogues
Spectroscopic TechniqueFeatureExpected Range
FTIR Aromatic C-H Stretch3100-3000 cm⁻¹
Aromatic C=C Stretch1600-1450 cm⁻¹
C-O-C (Ether) Stretch1250-1050 cm⁻¹
C-F Stretch1250-1100 cm⁻¹
UV-Vis π→π* Transitions250-450 nm

Note: Ranges are based on typical values for substituted indolizines and related aromatic compounds. nih.govnih.govlew.ro

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While spectroscopic methods provide invaluable data on connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles.

For a molecule like this compound, X-ray analysis would confirm the planarity of the indolizine bicyclic system. It would also reveal the relative orientation of the 4-fluorophenyl ring with respect to the indolizine plane. Due to steric hindrance, this phenyl ring is likely to be twisted out of the plane of the indolizine core. nih.gov

Furthermore, crystallographic data elucidates the intermolecular interactions that govern the crystal packing. In the solid state, molecules of this compound could be stabilized by various non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules and C-H···π interactions. nih.govnih.gov These packing motifs are crucial in determining the bulk properties of the material. Analysis of crystal structures of related indole (B1671886) and indolizine derivatives confirms the importance of such interactions in their solid-state assemblies. iucr.orgmdpi.com

Table 4: Expected Key Structural Parameters from X-ray Crystallography
ParameterDescriptionExpected Value/Observation
Molecular Geometry Planarity of Indolizine CoreLargely planar
Torsion Angle (Indolizine-Phenyl)Non-zero, indicating a twisted conformation
Intermolecular Interactions π–π StackingPotential interaction between aromatic rings
C-H···π InteractionsLikely involvement in crystal packing
Hydrogen BondsWeak C-H···F or C-H···O interactions may be present

Note: These are expected features based on the analysis of similar molecular structures. nih.goviucr.org

Computational Chemistry and Molecular Modeling of 2 4 Fluorophenyl 1 Methoxyindolizine and Its Analogues

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for predicting the electronic properties and reactivity of organic compounds. Through DFT calculations, it is possible to gain a detailed understanding of the molecule's frontier molecular orbitals, electrostatic potential, and the nature of its chemical bonds, all of which are crucial for predicting its behavior in chemical reactions and biological environments.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgnumberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more polarizable and more reactive.

For analogues of 2-(4-Fluorophenyl)-1-methoxyindolizine, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these frontier orbital energies. ajchem-a.com In one such study, the calculated HOMO and LUMO energies were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability for the molecule. ajchem-a.com The distribution of the HOMO and LUMO densities provides further insight into the reactive sites. Typically, the HOMO is localized on the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. This distribution helps in predicting the sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 2-(4-fluorophenyl) Analogue.
ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In studies of fluorophenyl-containing heterocyclic compounds, MEP analysis has been instrumental in identifying the most reactive sites. ajchem-a.comresearchgate.net For instance, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP map reveals that the most negative potential is located around the nitrogen atoms of the oxadiazole ring, suggesting that these are the primary sites for electrophilic attack. ajchem-a.com The hydrogen atoms of the phenyl rings typically exhibit a positive potential, making them potential sites for nucleophilic interactions. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses are computational methods that provide a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.eduwisc.edu NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. This approach allows for a quantitative assessment of intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. nih.gov

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding mode and affinity of potential drug candidates. By simulating the interaction between a ligand and a receptor, molecular docking can provide valuable information about the key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular docking simulations are employed to predict how a ligand, such as an indolizine (B1195054) derivative, fits into the binding site of a target protein and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. nih.govnih.govescholarship.orgnih.gov A lower docking score generally indicates a more favorable binding interaction. For example, in a study of novel thiazole (B1198619) derivatives as potential anti-hepatic cancer agents, molecular docking was used to investigate the binding modes of the compounds against the RND1 GTPase protein. The results revealed binding energies ranging from -7.5 to -9.2 kcal/mol, indicating strong binding to the target. nih.gov

For indolizine derivatives, docking studies have been performed against various biological targets. These simulations help to identify the most probable binding conformation of the ligand within the active site and to rank different analogues based on their predicted binding affinities. This information is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to a lead compound affect its biological activity. nih.gov

Table 2: Predicted Binding Affinities of Thiazole Analogues Against RND1 GTPase.
CompoundBinding Affinity (kcal/mol)
Compound 13a-8.9
Compound 13b-8.5
Compound 15-9.2

A critical aspect of molecular docking is the detailed analysis of the intermolecular interactions between the ligand and the receptor. mdpi.comnih.gov These interactions are responsible for the stability of the ligand-receptor complex and are key determinants of binding specificity. Common types of interactions include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor and an acceptor (typically oxygen or nitrogen atoms). They play a crucial role in the recognition and binding of ligands to proteins.

π-π Stacking: This interaction occurs between aromatic rings and is important for the binding of ligands that contain phenyl or other aromatic moieties.

Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the receptor.

Hydrophobic Interactions: These are non-specific interactions between nonpolar groups that are driven by the exclusion of water from the binding site.

In docking studies of heterocyclic compounds, the identification of these interactions is paramount. For instance, in the study of thiazole derivatives, compound 13a was found to form two hydrogen bonds with Ser95 and Glu138, and an arene-cation interaction with Arg96. nih.gov Similarly, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with the EGFR tyrosine kinase active site revealed hydrophobic interactions with residues such as Leu792 and Met793. hilarispublisher.com For indolizine derivatives, the indolizine core and its substituents can participate in a variety of these interactions, and understanding their specific nature is essential for the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For this compound and its analogues, MD simulations provide critical insights into their conformational stability and dynamic behavior, particularly when interacting with biological targets such as enzymes or receptors. These simulations model the molecule's behavior in a solvated environment, mimicking physiological conditions, to reveal its preferred shapes (conformations), flexibility, and the stability of its interactions with a binding partner.

The process begins by placing the ligand, such as this compound, within the active site of a target protein. This complex is then solvated in a water box with ions to neutralize the system. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very short time steps (femtoseconds). By running the simulation for a sufficient duration (nanoseconds to microseconds), a trajectory is generated that describes the molecule's dynamic behavior.

Furthermore, MD simulations allow for a detailed examination of the intermolecular interactions that stabilize the ligand-protein complex. The persistence of hydrogen bonds, hydrophobic contacts, and electrostatic interactions throughout the simulation is analyzed. For instance, the fluorine atom on the phenyl ring can participate in specific electrostatic or halogen bonding interactions, the stability of which can be quantified through MD simulations. mdpi.com The results from such simulations are crucial for validating docking poses and understanding the energetic contributions of different parts of the molecule to the binding affinity.

Table 1: Illustrative MD Simulation Analysis for an Indolizine Analogue Bound to a Kinase Target
ParameterDescriptionTypical Finding
Ligand RMSDMeasures the deviation of the ligand's position relative to a reference structure over time.Plateaus at ~1.5 Å, indicating stable binding within the active site.
Protein RMSFMeasures the fluctuation of individual amino acid residues.Higher fluctuations in loop regions; low fluctuations in residues contacting the ligand, indicating a stable binding pocket.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.Indolizine nitrogen to Lysine residue: 85% occupancy, suggesting a critical interaction.
Binding Free Energy (MM/PBSA)An estimation of the binding affinity calculated from the simulation trajectory.-45.5 kcal/mol, indicating a thermodynamically favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govscienceopen.com For analogues of this compound, QSAR models can be developed to predict their potency for a specific biological effect, such as anticancer or antimicrobial activity, thereby guiding the design of new, more effective compounds. nih.govresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of structurally related indolizine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. mdpi.com The three-dimensional structures of these molecules are then used to calculate a wide range of molecular descriptors. These descriptors are numerical values that quantify various physicochemical properties of the molecules, categorized as:

Electronic Descriptors: These describe the electron distribution, such as dipole moment, electronegativity, and energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. The electronegative fluorine atom in this compound, for example, significantly influences these properties. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates a subset of these descriptors to the biological activity. nih.gov The goal is to create a model that not only fits the data for the existing compounds (the training set) but can also accurately predict the activity of new, untested compounds.

The validity and predictive power of the QSAR model are assessed through rigorous statistical validation. nih.gov Internal validation is often performed using cross-validation techniques (like leave-one-out), which generate statistics such as Q². External validation involves using the model to predict the activity of a separate set of compounds (the test set) and calculating the predictive R² (R²_pred). A robust and predictive QSAR model can elucidate which molecular properties are key drivers of biological activity. For instance, a model might reveal that increasing the lipophilicity and the presence of an electron-withdrawing group on the phenyl ring enhances the activity of indolizine analogues. This information provides a clear rationale for synthesizing specific new derivatives with potentially improved therapeutic effects.

Table 2: Example of a 2D-QSAR Model for Predicting Anticancer Activity (pIC₅₀) of Indolizine Analogues
QSAR Model Equation
pIC₅₀ = 0.45 * (logP) - 0.98 * (LUMO) + 0.12 * (Molecular_Weight) + 2.15
Statistical Parameter Value
R² (Coefficient of Determination)0.88
Q² (Cross-validated R²)0.75
R²_pred (External Validation)0.82
Interpretation: The model suggests that higher biological activity (pIC₅₀) is associated with increased lipophilicity (logP), lower LUMO energy (indicating greater electron-accepting capability), and higher molecular weight.

Mechanistic Studies of Biological Interactions and Pharmacological Potential of Indolizine Derivatives

Investigations into Enzyme Inhibition Mechanisms (e.g., COX-2, ENTs, Enoyl-[acyl-carrier] protein reductase, Tyrosine Phosphatase, Urease)

The structural characteristics of 2-(4-Fluorophenyl)-1-methoxyindolizine suggest it may act as an inhibitor for various enzymes. The fluorine atom on the phenyl group can significantly influence enzyme-inhibitor interactions. Fluorine's high electronegativity can enhance binding affinity through favorable interactions like halogen and hydrogen bonding. rroij.comresearchgate.net Depending on the specific enzyme's active site architecture, fluorinated compounds can act through several inhibition mechanisms, including competitive, non-competitive, or mixed-type inhibition. rroij.com

Monoamine Oxidase (MAO): Indolizine (B1195054) derivatives have been identified as potent inhibitors of monoamine oxidase, an enzyme crucial in the metabolism of neurotransmitters. Studies on N'-substituted hydrazides of indolizine-2-carboxylic acid and 2-methyl-3-indolizinecarboxylic acid have shown them to be active MAO inhibitors, in some cases more potent than the reference drug iproniazid. nih.govnih.gov This suggests that the indolizine core of this compound could serve as a pharmacophore for MAO inhibition.

Tyrosine Phosphatase and Tyrosinase: While data on the target compound is unavailable, a related compound containing the 4-fluorophenyl group, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ), has been studied as a tyrosinase inhibitor. nih.gov Kinetic analysis revealed that FQ acts as a reversible mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This inhibition is thought to occur by blocking the enzyme's catalytic center. nih.gov The inhibitory parameters for FQ against tyrosinase are detailed in the table below, providing a model for how the 4-fluorophenyl moiety might contribute to enzyme inhibition.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)Kᵢₛ (µM)
2-(4-Fluorophenyl)-quinazolin-4(3H)-oneTyrosinase (diphenolase activity)120 ± 2Reversible Mixed-Type703.2222.1

Other Potential Enzyme Targets: The broader indolizine class has been associated with the inhibition of other enzymes, including phosphatases and aromatase. derpharmachemica.comderpharmachemica.com Furthermore, various heterocyclic compounds have been investigated as inhibitors of enzymes like urease. nih.gov Research on a novel series of pyrazole (B372694) derivatives revealed that a compound containing a 4-fluorophenyl group was a highly selective and potent inhibitor of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov This highlights the potential for the 4-fluorophenyl group to confer high specificity and potency in enzyme inhibition.

Characterization of Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The planar, aromatic nature of the indolizine scaffold, combined with the reactive potential of the fluorophenyl group, suggests that this compound is likely to interact with biological macromolecules such as proteins and nucleic acids.

Interactions with Proteins: Small molecules frequently exert their effects by binding to proteins, often within specific pockets that can be catalytic or allosteric sites. The 4-fluorophenyl group can be critical for this binding. For instance, X-ray crystallography has shown that a 4-fluorophenyl-containing inhibitor binds within the ATP-binding pocket of p38 MAP kinase, forming a unique hydrogen bond that contributes to its high selectivity. nih.gov This demonstrates how the specific stereoelectronic properties of the fluorophenyl ring can be exploited to achieve targeted protein binding.

Interactions with DNA: The conjugated planar electronic structure of the indolizine ring is a feature often associated with molecules that interact with DNA. derpharmachemica.comderpharmachemica.com Such interactions can occur through several modes, including intercalation (stacking between base pairs) or groove binding. Studies on other fluorinated aromatic compounds, such as fluorinated anthracyclines, have confirmed their ability to intercalate into the DNA helix. nih.gov These studies also indicated that the fluorine group itself can reside within the DNA minor groove, participating in hydrophobic interactions that stabilize the complex. nih.gov Therefore, it is plausible that this compound could bind to DNA, an interaction that could be investigated using techniques like UV-Vis absorption spectroscopy or fluorescence studies. derpharmachemica.comnih.gov

Exploration of Cellular and Molecular Pathways Modulated by Indolizine Scaffolds

The indolizine scaffold is present in numerous compounds with diverse pharmacological activities, indicating its ability to modulate a wide array of cellular and molecular pathways. derpharmachemica.comresearchgate.net

Anti-inflammatory Pathways: As noted, a 4-fluorophenyl-containing compound has been shown to potently inhibit p38 MAP kinase. nih.gov The p38/JNK signaling pathway is a key regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. nih.gov This provides a strong rationale for investigating this compound for its potential to modulate inflammatory signaling cascades.

Central Nervous System (CNS) Pathways: Certain indolizine derivatives are known to exhibit CNS depressant activity and can function as anti-5-hydroxytryptamine (serotonin) and anti-acetylcholine agents. derpharmachemica.com The potential for MAO inhibition, as seen in related indolizine hydrazides, also points directly to the modulation of neurotransmitter levels and signaling within the CNS. nih.govnih.gov

Anticancer and Hormonal Pathways: The indolizine framework is a structural feature in some compounds with reported anti-tumor activity. derpharmachemica.comderpharmachemica.com This activity is often linked to the modulation of pathways controlling cell cycle progression and apoptosis. Additionally, specific indolizine derivatives have been found to bind to the estrogen receptor and inhibit aromatase, suggesting a potential role in modulating endocrine pathways, which could be relevant in hormone-dependent cancers. derpharmachemica.com

Advanced Applications of Indolizine Based Scaffolds in Chemical Research

Development of Fluorescent Probes and Markers for Biological Imaging

The intrinsic fluorescence of the indolizine (B1195054) core makes it an excellent platform for the design of fluorescent probes and markers for biological imaging. researchgate.netnih.gov The photophysical properties of these compounds can be precisely tuned by introducing various substituents onto the indolizine ring system. For instance, the introduction of an aryl group, such as a 4-fluorophenyl group at the C-2 position, can modulate the electronic and emissive properties of the molecule. mdpi.com

Researchers have developed straightforward synthetic methods to create libraries of indolizine-based fluorophores with emission wavelengths spanning the visible spectrum, from blue to orange-red (462–580 nm). mdpi.com This color tunability is often achieved by modulating an intramolecular charge transfer (ICT) process between an electron-donating group and an electron-withdrawing group on the scaffold. The 2-aryl substituent plays a crucial role in this tuning process. mdpi.com

These fluorescent scaffolds have been successfully employed in bioimaging. For example, certain indolizine derivatives have been used to create washing-free bioprobes for visualizing specific cellular components like lipid droplets in living cells. nih.gov The compact size and structural similarity of some indolizine derivatives to natural molecules like indole (B1671886) allow for their incorporation into peptide probes to monitor protein-protein interactions without disrupting native functions. nih.govresearchgate.net Recently, new silicon-rosindolizine fluorophores have been developed with emission profiles in the shortwave infrared (SWIR) region, enabling high-resolution in vivo imaging of cardiovascular systems in mice. nih.gov

Table 1: Photophysical Properties of Representative Indolizine-Based Fluorophores

Compound Class Excitation (λex, nm) Emission (λem, nm) Stokes Shift (nm) Quantum Yield (Φ) Application Example
2-Aryl-Indolizines 350-450 450-550 ~100 Up to 0.92 General Cell Imaging researchgate.net
3,7-Disubstituted Indolizines 400-550 462-580 60-80 Variable pH Sensing, Bioimaging mdpi.com
Pyrido[3,2-b]indolizines >400 Blue to Red Variable >100-fold turn-on Lipid Droplet Visualization nih.gov

Utilization in Optoelectronic Materials and Dyes

The same photophysical properties that make indolizine derivatives excellent fluorophores also render them suitable for applications in optoelectronic materials and as functional dyes. acs.orgnih.gov Their high fluorescence quantum yields, good photostability, and tunable emission spectra are highly desirable for the development of organic light-emitting devices (OLEDs). acs.org

Research into π-expanded indoloindolizines, which merge indole and indolizine moieties into a single framework, has produced materials that exhibit vivid colors and strong fluorescence across the visible spectrum. chemrxiv.org These compounds show enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons, making them promising candidates for practical optoelectronic devices. chemrxiv.org The electronic structure and HOMO-LUMO gap of these materials can be precisely modulated by strategic chemical modifications, allowing for the fine-tuning of their optoelectronic properties. chemrxiv.org

Furthermore, indolizine derivatives have been used as building blocks for the synthesis of various dyes. researchgate.netbeilstein-journals.org Their structural versatility allows for the creation of a broad color spectrum, and they can be incorporated into polymer matrices to create colored materials with high stability, preventing the dye from leaching out. This is particularly valuable for applications requiring high physiological compatibility. beilstein-journals.org

Design of Chemical Sensors

The sensitivity of the indolizine fluorophore to its chemical environment has been harnessed to design highly specific chemical sensors. mdpi.com The fluorescence emission of an indolizine derivative can be designed to change—either turning "on" or "off," or shifting in wavelength—upon binding to a specific analyte. rsc.org

One notable example is the development of a turn-on fluorescent probe for the detection of sulfite (B76179) (SO₃²⁻). This probe, based on an indolizine scaffold, exhibits a rapid response time (within 10 seconds) and excellent selectivity for sulfite over other common anions, with a strong fluorescence emission appearing upon detection. rsc.org

Similarly, indolizine-based fluorophores have been engineered to function as fluorescent pH sensors. By incorporating a pH-sensitive functional group, the ICT process within the molecule can be altered by changes in proton concentration, leading to a detectable change in the fluorescence color. This has significant potential for monitoring pH in biological systems. mdpi.com

Table 2: Examples of Indolizine-Based Chemical Sensors

Sensor Type Target Analyte Sensing Mechanism Key Performance Feature
Turn-on Fluorescent Probe Sulfite (SO₃²⁻) Analyte-triggered chemical reaction Rapid response (<10s) and high selectivity rsc.org

Indolizine as a Versatile Platform for Conjugate Synthesis (e.g., Biotin-Tagged Molecules)

The indolizine core serves as a robust and versatile platform for the synthesis of complex molecular conjugates, including those tagged with biotin (B1667282) for bioanalytical applications. acs.org The scaffold can be functionalized with various orthogonal reactive groups (such as amines, esters, or alkynes), allowing for the stepwise attachment of different molecules. acs.orgrsc.org

A key application of this versatility is the creation of biotin-tagged molecules for use in affinity chromatography and proteomics to identify cellular targets of drugs. acs.org In one approach, a trifunctionalized indolizine scaffold was designed to carry a biotin tag, a linker, and a bioactive molecule (e.g., an antiangiogenic drug). acs.orgrsc.org The inherent fluorescence of the indolizine core provides a convenient way to track the tagged molecule and assess the stability of the conjugate. acs.org

The use of the indolizine scaffold in this context was shown not to interfere with the crucial drug-protein interactions, confirming its utility as a platform for creating tools for chemical biology. acs.orgrsc.org This strategy allows for the immobilization of biotin-tagged drugs onto streptavidin-coated beads, which can then be used to "fish" for their protein binding partners in cell lysates. acs.orgnih.gov

Application as Ligands for Transition Metal Complexes

The nitrogen atom within the indolizine ring system possesses a lone pair of electrons, making it an effective coordination site for transition metal ions. nih.gov While the field of indolizine-metal complexes is still developing compared to other N-heterocycles like pyridine (B92270) or indole, the structural components of indolizine suggest significant potential in coordination chemistry. nih.govresearchgate.net

Indolizine derivatives can act as N-donor ligands, forming stable complexes with a variety of transition metals. nih.gov The electronic properties of the indolizine ligand can be tuned by substituents; for example, the electron-withdrawing nature of the fluorine atom in a 2-(4-fluorophenyl) group could influence the coordination properties of the indolizine nitrogen. These metal complexes could find applications in areas such as catalysis, where the metal center's reactivity is modulated by the ligand, or in materials science for the creation of novel coordination polymers. rsc.orgrsc.org The study of related N-heterocyclic ligands shows that their metal complexes are widely used in catalysis and as functional materials like fluorosensors. rsc.orgresearchgate.net

Future Directions and Research Gaps in the Study of Indolizine Chemistry

Exploration of Novel Synthetic Pathways for Diversified Indolizine (B1195054) Libraries

The future of indolizine synthesis lies in the development of methodologies that allow for the rapid and efficient generation of diverse molecular libraries. Classical approaches like the Scholtz or Chichibabin reactions, while foundational, often lack the versatility required for modern drug discovery. nih.gov The desire to create indolizines with specific and often complex substitution patterns has spurred the discovery of entirely new pathways. nih.govresearchgate.net

Key areas of future exploration include:

Transition Metal-Catalyzed Reactions: The use of catalysts based on palladium, copper, and rhodium has opened new avenues for constructing the indolizine core. nih.govijettjournal.org These methods often proceed under milder conditions and offer greater control over regioselectivity, which remains a significant challenge.

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form the indolizine scaffold are highly sought after for their efficiency and atom economy. researchgate.net Developing novel MCRs will be crucial for building libraries of structurally diverse indolizines for high-throughput screening.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. bohrium.com Future research will likely focus on microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of non-toxic solvents and catalysts to minimize environmental impact. ijettjournal.orgbohrium.com

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on a pre-formed indolizine ring is a powerful strategy for late-stage modification. researchgate.net This allows for the introduction of various functional groups without needing to re-synthesize the entire molecule from scratch, providing rapid access to a wide range of analogues.

The table below summarizes a comparison of classical and emerging synthetic strategies for indolizine synthesis.

Table 1: Comparison of Synthetic Strategies for Indolizine Derivatives
Strategy Description Advantages Challenges
Classical Methods (e.g., Chichibabin) Typically involves the cyclization of pyridinium salts. nih.gov Well-established, straightforward for certain substitution patterns. Harsh reaction conditions, limited scope for diverse substituents. nih.gov
1,3-Dipolar Cycloaddition Reaction between pyridinium ylides and electron-deficient alkynes or alkenes. ijettjournal.orgresearchgate.net High versatility, access to a wide range of substituents. researchgate.net Control of regioselectivity can be difficult.
Transition-Metal Catalysis Utilizes catalysts (e.g., Pd, Cu) to facilitate bond formation. nih.gov Milder conditions, improved yields, and selectivity. Cost of catalysts, removal of metal residues. ijettjournal.org

| Green Methods (e.g., Microwave) | Employs alternative energy sources and environmentally friendly conditions. ijettjournal.org | Reduced reaction times, higher efficiency, aligns with sustainability goals. ijettjournal.orgbohrium.com | Specialized equipment required, scalability can be a concern. |

Targeted Design of Indolizine Analogues with Enhanced Selectivity and Potency

A significant research gap exists in translating the broad biological activity of many indolizine compounds into highly selective and potent therapeutic agents. Early-generation indolizines often exhibit activity against multiple targets, which can lead to off-target effects. The future in this area is focused on rational drug design to create analogues with improved pharmacological profiles.

This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indolizine scaffold and correlating these structural changes with biological activity is fundamental. researchgate.net SAR studies help identify the key chemical features responsible for a compound's potency and selectivity, guiding the design of more effective analogues.

Hybrid Molecule Design: A promising strategy involves creating hybrid compounds that combine the indolizine core with other known pharmacophores. For instance, creating hybrids of indolizines with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to develop agents with potential dual anti-inflammatory and antiproliferative activities. mdpi.com

Isosteric Replacement: Replacing certain atoms or groups on the indolizine ring with others that have similar physical or chemical properties (isosteres) can fine-tune the molecule's interaction with its biological target, potentially enhancing potency or improving metabolic stability. The fluorine atom in a fluorophenyl substituent, for example, can alter a molecule's electronic properties and metabolic profile. nih.gov

Integration of Advanced Computational Approaches for Accelerated Discovery

Computational chemistry is poised to revolutionize the discovery of new indolizine-based compounds. By simulating molecular interactions and predicting properties, in silico methods can significantly reduce the time and cost associated with laboratory-based screening and synthesis.

Future integration will rely on:

Molecular Docking: This technique predicts how a molecule, such as an indolizine derivative, binds to the active site of a target protein. It can be used to screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the chemical structure of indolizine analogues and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be active at a specific biological target. This information can guide the design of novel indolizine scaffolds that fit the pharmacophore and are likely to be active.

Expanding the Scope of Indolizine Applications in Interdisciplinary Fields

While medicinal chemistry has been the primary driver of indolizine research, the unique electronic and photophysical properties of this scaffold present opportunities in a variety of interdisciplinary fields. chim.it A significant future direction is to explore these non-pharmaceutical applications more systematically.

Potential growth areas include:

Materials Science: The extended π-electron system of indolizines makes them attractive candidates for use in organic electronics. researchgate.net They have been investigated as components of electroluminescent materials for optoelectronic devices and as fluorescent dyes. chim.it

Bioprobes and Sensors: The inherent fluorescence of many indolizine derivatives allows them to be used as probes for bioimaging. chim.it They can be designed to "turn on" or change color in the presence of specific analytes, making them useful as chemical sensors for detecting ions or volatile organic compounds. chim.it

Agrochemicals: The structural diversity and biological activity of indolizines suggest they could be a source of new herbicides, fungicides, or insecticides. This remains a largely underexplored area with significant potential. bohrium.com

Addressing Challenges in the Synthesis and Characterization of Complex Indolizine Architectures

Despite recent advances, significant challenges remain in the synthesis and characterization of indolizines, particularly those with complex structures. Overcoming these hurdles is essential for unlocking the full potential of this chemical class.

Current research gaps and challenges include:

Regio- and Stereoselectivity: Controlling the precise position and spatial orientation of substituents on the indolizine ring is often difficult, especially when multiple reactive sites are present. nih.gov Developing highly selective synthetic methods is a critical ongoing challenge.

Synthesis of Densely Substituted Systems: The creation of indolizines with substituents at every possible position or those fused to other ring systems presents a formidable synthetic task. Classical methods are often inadequate for this purpose, and new, more robust strategies are needed. researchgate.net

Characterization: While standard techniques like NMR and mass spectrometry are routine, unambiguously determining the structure of complex, polycyclic, or isomeric indolizine products can be non-trivial and may require advanced analytical methods, including X-ray crystallography.

The table below highlights some of the biological activities that have been investigated for various indolizine derivatives, indicating the broad potential of this scaffold.

Table 2: Investigated Biological Activities of Indolizine Derivatives
Biological Activity Description
Anticancer Inhibition of cancer cell proliferation through various mechanisms. bohrium.comresearchgate.net
Anti-inflammatory Reduction of inflammation, often through enzyme inhibition. chim.it
Antimicrobial Activity against bacteria and fungi. chim.itbohrium.com
Antiviral Inhibition of viral replication. bohrium.com
Anti-neurodegenerative Potential activity against diseases like Alzheimer's. bohrium.com

| Enzyme Inhibition | Targeted inhibition of specific enzymes involved in disease pathways. ijettjournal.org |

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-1-methoxyindolizine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as cyclization of substituted pyridines or palladium-catalyzed cross-coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for fluorophenyl intermediates .
  • Catalysts : Pd(PPh₃)₄ or CuI improves coupling reactions between methoxyindolizine cores and fluorophenyl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers, with yields averaging 45–60% .

Q. How can spectroscopic techniques (NMR, XRD) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the fluorophenyl protons show coupling (J = 8.5 Hz) at δ 7.2–7.6 ppm .
  • XRD : Single-crystal X-ray diffraction using SHELXL refines bond angles (e.g., C-F bond length: 1.35 Å) and confirms planar indolizine geometry.

Q. Example Data :

ParameterValue (XRD)
C-F bond1.35 Å
Dihedral angle (indolizine-fluorophenyl)12.5°

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 16 µg/mL) .
  • Anticancer : MTT assay (IC₅₀ = 25 µM in MCF-7 cells) .
  • ADME : Lipinski’s Rule of Five compliance (logP < 5, H-bond donors < 5) predicts oral bioavailability .

Advanced Research Questions

Q. How do computational models (QSAR, molecular docking) guide the optimization of this compound?

Methodological Answer:

  • QSAR : A 3D-QSAR model (R² = 0.89, Q² = 0.82) identifies electron-withdrawing groups (e.g., -F) as critical for Plk1 inhibition .
  • Docking : AutoDock Vina predicts binding affinity (-9.2 kcal/mol) to Plk1’s polo-box domain, driven by fluorophenyl hydrophobic interactions .

Q. How can contradictory data on biological activity be resolved (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., MCF-7 passage number < 20) and solvent controls (DMSO ≤ 0.1% v/v) .
  • Metabolic stability : Evaluate cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) to rule out off-target effects .
  • Structural analogs : Compare with 2-(4-fluorophenyl)imidazol-5-ones to isolate indolizine-specific effects .

Q. What strategies improve the solubility and bioavailability of this compound?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the methoxy group (aqueous solubility increases from 0.2 mg/mL to 5.8 mg/mL) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm, PDI < 0.1) enhances tumor uptake in murine models .

Q. How does the fluorophenyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT calculations : The -F group reduces HOMO-LUMO gap (ΔE = 4.1 eV vs. 4.9 eV for non-fluorinated analogs), enhancing electrophilic reactivity .
  • Suzuki coupling : Fluorophenyl boronates exhibit faster coupling rates (k = 0.15 min⁻¹) due to electron-deficient aryl rings .

Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Methodological Answer:

  • Twinned crystals : Use SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent .
  • Thermal motion : Anisotropic refinement (R₁ = 0.042) resolves fluorine positional disorder .

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